Cas no 2060060-04-8 (1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid)

1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Spiro[azetidine-3,3'-[3H]indole]-1,7'-dicarboxylic acid, 1',2'-dihydro-, 1-(1,1-dimethylethyl) ester
- 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid
-
- MDL: MFCD30499908
- インチ: 1S/C16H20N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)7-17-12-10(13(19)20)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3,(H,19,20)
- InChIKey: DFLDHHYZMZEUIP-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC2(C3=C(NC2)C(C(O)=O)=CC=C3)C1
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338786-5g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 5g |
$4517.0 | 2023-09-03 | ||
Enamine | EN300-338786-0.5g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
Enamine | EN300-338786-1g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 1g |
$1557.0 | 2023-09-03 | ||
Enamine | EN300-338786-10g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 10g |
$6697.0 | 2023-09-03 | ||
Enamine | EN300-338786-0.05g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
Enamine | EN300-338786-0.25g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040020-1g |
1-(tert-Butoxycarbonyl)spiro[azetidine-3,3'-indoline]-7'-carboxylic acid |
2060060-04-8 | 95% | 1g |
¥15178.0 | 2023-03-11 | |
Enamine | EN300-338786-1.0g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
Enamine | EN300-338786-0.1g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
Enamine | EN300-338786-5.0g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 |
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
2. Book reviews
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acidに関する追加情報
Introduction to 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid (CAS No. 2060060-04-8)
The compound 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid, identified by its CAS number 2060060-04-8, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of spirocyclic azetidines linked to indole derivatives, featuring a protective tert-butoxycarbonyl (Boc) group, which is a common strategy in peptide synthesis and drug development to enhance stability and facilitate controlled reactions.
At the core of this molecule lies a unique spirocyclic structure, where an azetidine ring is connected to an indole moiety through a carbon-carbon bond. This spiro arrangement introduces rigidity and specific spatial orientation, which can be critical for biological activity. The indole ring, known for its presence in numerous bioactive natural products and pharmaceuticals, suggests potential interactions with biological targets such as enzymes or receptors. The presence of the Boc group at the amino position further underscores its utility as an intermediate in the synthesis of more complex molecules, particularly in peptidomimetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds due to their ability to mimic the conformational constraints found in biologically active peptides. The spiroazetidine scaffold, in particular, has been explored for its potential to act as a privileged structure, enhancing binding affinity and selectivity. In this context, 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid could serve as a valuable building block for designing novel therapeutic agents.
The Boc group not only provides stability but also allows for selective deprotection under mild acidic conditions, making this compound a versatile intermediate in multi-step synthetic routes. This feature is particularly advantageous in drug discovery pipelines where orthogonal protection-deprotection strategies are required to achieve high yields and purity of the final product. The combination of the spiroazetidine and indole moieties offers a rich chemical space for derivatization, enabling the exploration of diverse pharmacophores.
In recent years, computational chemistry and molecular modeling have played an increasingly pivotal role in understanding the structural properties of such complex molecules. The spirocyclic nature of 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid suggests that it may exhibit unique electronic and steric properties that could be harnessed for specific biological applications. For instance, its rigid framework might facilitate precise interactions with target proteins or enzymes, potentially leading to high-affinity binding.
Moreover, the indole moiety is well-documented for its role in various pharmacological contexts. Indole derivatives are known to interact with serotonin receptors, benzodiazepine receptors, and other targets relevant to neurological disorders. The spirocyclic connection between the azetidine and indole rings may enhance or modulate these interactions compared to linear analogs. This structural motif could thus serve as a scaffold for developing novel therapeutics targeting neurological conditions or other diseases where indole-based compounds are implicated.
The synthesis of 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid involves sophisticated organic transformations that highlight the intersection of synthetic organic chemistry and medicinal chemistry. Key steps likely include cyclization reactions to form the spirocyclic core followed by functional group modifications such as Boc protection. Advances in catalytic methods have made these transformations more efficient and scalable, which is crucial for industrial applications in drug manufacturing.
From a broader perspective, this compound exemplifies how structural complexity can be leveraged to develop innovative pharmaceuticals. The integration of multiple functional groups—such as the Boc protecting group, the spirocyclic core, and the indole moiety—into a single molecular entity opens up possibilities for tailored biological activity. Such multifaceted compounds are often at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
Future research directions may explore derivatization strategies to optimize pharmacokinetic properties or enhance target specificity. For example, modifications at the indole ring could alter electronic distributions or introduce new hydrogen bonding capabilities without compromising overall bioactivity. Similarly, variations in the spiroazetidine core might fine-tune steric interactions with biological targets.
The growing emphasis on precision medicine also underscores the importance of structurally distinct compounds like 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid. By providing chemists with versatile building blocks that can be further modified based on specific therapeutic requirements, such intermediates contribute to the development of personalized therapies tailored to individual patient profiles.
In conclusion,1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid (CAS No. 2060060-04-8) stands out as a promising candidate in pharmaceutical research due to its unique structural features and synthetic utility. Its potential applications span across various therapeutic areas, particularly those involving peptidomimetics and indole-based bioactive molecules. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will likely find increasing relevance in both academic research and industrial drug development pipelines.
2060060-04-8 (1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid) 関連製品
- 1706067-31-3(methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate)
- 2507855-59-4((7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate)
- 737001-67-1(N-propyl(tert-butoxy)carbohydrazide)
- 2649061-46-9(2-chloro-4-isocyanato-6-methylpyridine)
- 97985-10-9(N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide)
- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)
- 2034615-50-2(3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide)
- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)
- 1357482-03-1((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)
- 941934-25-4(2-(4-chlorophenoxy)-N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylacetamide)




